molecular formula C12H24N2O B1491050 4-(Ethoxymethyl)-2-azaspiro[4.5]decan-2-amine CAS No. 2098038-50-5

4-(Ethoxymethyl)-2-azaspiro[4.5]decan-2-amine

Cat. No. B1491050
CAS RN: 2098038-50-5
M. Wt: 212.33 g/mol
InChI Key: FQPJVOAMVSPMMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “4-(Ethoxymethyl)-2-azaspiro[4.5]decan-2-amine” is a complex organic molecule. It contains an azaspirodecan ring, which is a type of spiro compound where one of the atoms in the ring is a nitrogen . The “ethoxymethyl” group suggests the presence of an ether and an alkyl group attached to the molecule .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds such as 1-thia-4-azaspiro[4.5]decan-3-one have been synthesized via three-component cyclocondensation reactions . Another method involves the reaction of aldehydes and ketones with primary amines to form imine derivatives .


Chemical Reactions Analysis

Amines, such as the one present in this compound, are known to undergo a variety of reactions. They can react with aldehydes and ketones to form imines, a process that is acid-catalyzed and reversible . They can also react with acid chlorides to form amides .

Scientific Research Applications

Medicinal Chemistry: Synthesis of Active Pharmaceutical Ingredients

4-(Ethoxymethyl)-2-azaspiro[4.5]decan-2-amine: serves as a valuable intermediate in the synthesis of active pharmaceutical ingredients (APIs). Its spirocyclic structure is commonly found in natural products and can be instrumental in the design of drugs with specific pharmacological properties. The compound’s ability to undergo biocatalytic transaminase reactions makes it a candidate for the synthesis of enantiomerically pure substances, which are crucial in creating effective and safe medications .

properties

IUPAC Name

4-(ethoxymethyl)-2-azaspiro[4.5]decan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2O/c1-2-15-9-11-8-14(13)10-12(11)6-4-3-5-7-12/h11H,2-10,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQPJVOAMVSPMMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC1CN(CC12CCCCC2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Ethoxymethyl)-2-azaspiro[4.5]decan-2-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(Ethoxymethyl)-2-azaspiro[4.5]decan-2-amine
Reactant of Route 2
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Reactant of Route 3
4-(Ethoxymethyl)-2-azaspiro[4.5]decan-2-amine
Reactant of Route 4
4-(Ethoxymethyl)-2-azaspiro[4.5]decan-2-amine
Reactant of Route 5
4-(Ethoxymethyl)-2-azaspiro[4.5]decan-2-amine
Reactant of Route 6
4-(Ethoxymethyl)-2-azaspiro[4.5]decan-2-amine

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